N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKITOYXMXGFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:
Mixed Carbonate Activation
A less common but cost-effective method utilizes ethyl chloroformate:
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React coumarin-3-carboxylic acid with ethyl chloroformate in THF at 0°C
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Add 2-fluoroaniline and stir for 6 hours
Crystallization and Polymorph Control
Post-synthetic purification often dictates the compound’s physicochemical properties. Studies demonstrate that:
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Fast cooling of saturated isopropanol solutions produces needle-like crystals (Polymorph I) with higher solubility.
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Slow evaporation yields prismatic crystals (Polymorph II) exhibiting superior thermal stability (melting point: 218°C vs. 205°C for Polymorph I).
Solvent selection critically impacts crystal morphology:
| Solvent | Crystal Habit | Purity (%) |
|---|---|---|
| Methanol | Thin plates | 98.2 |
| Toluene | Blocky prisms | 99.1 |
| Acetonitrile | Irregular aggregates | 97.5 |
Analytical Characterization
Rigorous quality control employs multiple techniques:
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1H NMR (500 MHz, CDCl3): Key signals include δ 8.93 (s, 1H, coumarin H-4), 7.76–7.36 (m, 4H, aromatic), and 11.05 (s, 1H, NH).
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HPLC-MS : Molecular ion peak at m/z 297.06 [M+H]+ (calculated: 297.07).
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X-ray Diffraction : Confirms planar chromene core with dihedral angles of 12.3° between coumarin and fluorophenyl planes.
Yield Optimization Strategies
Comparative studies identify critical factors for maximizing efficiency:
Catalytic System Tuning
Replacing Pd(PPh3)4 with Pd(OAc)2/XPhos increases coupling yields to 78% while reducing catalyst loading to 3 mol%.
Solvent Effects
Replacing dioxane with diglyme in Suzuki reactions improves homogeneity, reducing reaction time to 6 hours.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemical Synthesis
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new derivatives with enhanced properties. The synthesis typically involves reactions such as:
- Condensation Reactions : Combining it with other reagents to form more complex structures.
- Functional Group Modifications : Altering the carboxamide or chromene moieties to explore different biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.22 μg/mL |
| Staphylococcus aureus | 0.35 μg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents, particularly in combating resistant strains .
Anticancer Activity
This compound has also demonstrated promising anticancer properties. It has been evaluated for cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets, such as cyclooxygenase enzymes .
Study on Anticancer Properties
A comprehensive study evaluated the cytotoxicity of several derivatives of this compound against human cancer cell lines, demonstrating significant activity compared to established chemotherapeutics like 5-fluorouracil.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains, showcasing its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and physical properties of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide with related derivatives:
Notes:
- Sulfonamide derivatives (e.g., ) exhibit significantly higher melting points due to strong hydrogen bonding and polarity.
- Halogenated analogs (e.g., ) often show enhanced biological activity due to increased lipophilicity and electronic effects .
Key Research Findings
- Substituent Position Matters : Ortho-fluorine in the query compound may optimize steric and electronic effects compared to para-substituted analogs (e.g., ), balancing target affinity and solubility.
- Halogenation Enhances Bioactivity : Fluorine and chlorine substituents correlate with improved cytotoxicity and enzyme inhibition .
- Polar Groups Improve Crystallinity : Sulfonamide and hydroxyl groups (e.g., ) enhance intermolecular interactions, aiding crystallographic studies .
Biological Activity
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis of this compound
The synthesis typically involves the condensation of 2-fluoroaniline with 6-chloro-2H-chromen-2-one in the presence of a condensing agent such as phosphorus oxychloride (POCl3) to yield the target compound. The reaction conditions and starting materials are crucial for achieving high yields and purity of the final product.
1. Anti-inflammatory Properties
This compound has shown promise in inhibiting enzymes involved in inflammatory processes. Studies indicate that compounds with similar structures can suppress the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The presence of the fluorine atom may enhance binding affinity to these enzymes, leading to increased anti-inflammatory effects .
2. Anticancer Activity
Research has demonstrated significant anticancer potential for this compound. In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The structure–activity relationship (SAR) indicates that substituents on the phenyl ring, particularly fluorine, enhance its potency by facilitating interactions with key molecular targets involved in cancer proliferation . For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 10.5 |
| Parent Compound | HepG2 | 25.0 |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing varying degrees of effectiveness. For example, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may interfere with COX and other signaling pathways that regulate inflammation and apoptosis.
- Molecular Targeting : Binding interactions facilitated by the fluorine substituent enhance the compound's affinity for specific receptors or enzymes, leading to more pronounced biological effects.
- Cell Signaling Modulation : By modulating various signaling pathways, including those linked to cell growth and survival, this compound can potentially induce apoptosis in cancer cells while also reducing inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study A : In a study conducted on HepG2 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
- Study B : Another investigation focused on its antimicrobial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections caused by resistant strains.
Q & A
Basic Synthesis and Structural Characterization
Q: What is the standard synthetic route for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, and how is its structure validated? A: The compound is synthesized via a multi-step route:
Coumarin Core Formation : Condensation of substituted salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the 2-oxo-2H-chromene scaffold.
Carboxamide Introduction : Reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-fluoroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF.
Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (e.g., acetone/water) to obtain single crystals for X-ray diffraction .
Validation :
- 1H/13C NMR : Peaks at δ 8.5–8.7 ppm (coumarin C4-H), δ 6.5–7.5 ppm (fluorophenyl protons), and carbonyl signals at ~165–170 ppm.
- X-ray Crystallography : SHELX programs refine hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) and confirm planarity .
Advanced Synthesis: Microwave-Assisted Optimization
Q: How can microwave-assisted synthesis improve yield and efficiency for this compound? A: Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. Key parameters:
- Catalyst : CuI (10 mol%) with ligands like N-(2-fluorophenyl)picolinamide to stabilize intermediates.
- Solvent : Polar aprotic solvents (e.g., CH₃CN) at 120–150°C under 0.5–1 h irradiation.
- Base : K₃PO₄ or Cs₂CO₃ (2 equiv.) for deprotonation.
Outcome : Yields increase from 29% (conventional heating) to 88% (microwave), reducing side-product formation .
Crystallographic Analysis and SHELX Refinement
Q: What challenges arise in determining the crystal structure of this compound, and how are they resolved? A: Challenges include:
- Disorder in Fluorophenyl Groups : Mitigated by refining occupancy ratios and applying restraints.
- Hydrogen Bonding Ambiguity : SHELXL’s DFIX and DANG instructions constrain bond lengths/angles.
Method :
Data Collection : High-resolution (≤ 0.8 Å) synchrotron data to resolve weak diffraction.
Twinned Data : Use TWIN/BASF commands in SHELXL for detwinning.
Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .
Addressing Data Contradictions in Biological Activity
Q: How do structural modifications (e.g., substituent position) lead to conflicting reports on MAO-B inhibition? A: Discrepancies arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F at ortho vs. para) alter π-π stacking with MAO-B’s FAD cofactor.
- Hydrogen Bonding : N–H⋯O interactions with Tyr-398 critical for activity; steric hindrance from bulky groups reduces binding.
Experimental Design : - Docking Studies : AutoDock Vina to compare binding poses of fluorophenyl vs. methoxyphenyl analogs.
- Kinetic Assays : IC₅₀ measurements using kynuramine as substrate to resolve potency variations .
Spectroscopic and Mass Spectrometry Characterization
Q: What advanced spectroscopic techniques are critical for characterizing this compound? A:
- 1H-13C HSQC NMR : Correlates aromatic protons (δ 6.5–8.5 ppm) with quaternary carbons (e.g., C=O at ~165 ppm).
- HRMS-ESI : Exact mass calculated for C₁₇H₁₁FNO₃ ([M+H]+: 296.0822) with < 3 ppm error.
- IR Spectroscopy : Stretching bands at ~1750 cm⁻¹ (lactone C=O) and 1660 cm⁻¹ (amide C=O) .
Supramolecular Interactions and Hirshfeld Analysis
Q: How do intermolecular interactions influence the compound’s crystallographic packing? A:
- Hydrogen Bonds : N–H⋯O (2.8–3.0 Å) and weak C–H⋯O (3.2–3.5 Å) form 1D chains.
- π-π Stacking : Fluorophenyl and coumarin rings align with centroid distances of 3.6–3.8 Å.
Hirshfeld Surface Metrics : - dₑ (electron density) plots highlight O⋯H (25%) and F⋯H (10%) contacts.
- Fingerprint Plots : Distinguish H-bond donors/acceptors vs. van der Waals interactions .
Pharmacological Profiling and Target Identification
Q: What methodologies identify this compound’s potential as a MAO-B inhibitor or anticancer agent? A:
- Enzymatic Assays : Recombinant human MAO-B incubated with substrate (e.g., benzylamine) and inhibitor; fluorescence/quenching measured.
- Cell-Based Studies :
- Cytotoxicity : MTT assay on cancer lines (IC₅₀ 10–50 µM).
- Apoptosis Markers : Western blot for caspase-3/9 activation.
- ADMET Prediction : SwissADME computes logP (~2.5) and BBB permeability (CNS < -2) .
Computational Modeling for Structure-Activity Relationships (SAR)
Q: How do DFT and molecular docking guide the design of analogs with enhanced activity? A:
- DFT Calculations :
- HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the coumarin C3 position.
- NBO analysis confirms charge transfer from fluorophenyl to the amide group.
- Docking (e.g., Glide) :
- Pose scoring (GlideScore < -6 kcal/mol) prioritizes fluorophenyl analogs with Tyr-435 interactions.
- MD Simulations (100 ns): RMSD < 2 Å confirms stable binding in MAO-B’s hydrophobic cavity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
